Sapitinib
Overview
Description
Sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor family, including epidermal growth factor receptor, receptor tyrosine-protein kinase erbB-2, and erbB-3. It is known for its potent inhibition of epidermal growth factor-driven cellular proliferation, making it a promising candidate in cancer treatment .
Mechanism of Action
Target of Action
Sapitinib, also known as AZD8931, is a small molecule drug that primarily targets the epidermal growth factor receptor (EGFR) family . This family includes EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) . These receptors play a crucial role in regulating cell growth, survival, and differentiation .
Mode of Action
This compound acts as a tyrosine kinase inhibitor (TKI) for the EGFR family . It is a selective, potent, and competitive ATP inhibitor of EGFR, HER2, and HER3 . By binding to these receptors, this compound prevents their autophosphorylation, which is a key step in the activation of the receptor . This inhibition blocks the downstream signaling pathways, thereby regulating cellular proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the tyrosine kinases EGFR, HER2, and HER3, this compound disrupts the signaling cascade that promotes cell proliferation and survival . This disruption can lead to the inhibition of EGF-driven cellular proliferation, making this compound a potent inhibitor in multiple tumor cell lines .
Result of Action
The molecular effect of this compound is the inhibition of the EGFR family of tyrosine kinases, which leads to the disruption of downstream signaling pathways . On a cellular level, this results in the inhibition of cell proliferation and survival . In addition, this compound has been shown to reverse anticancer drug resistance in colon cancer cells overexpressing the ABCB1 transporter .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of this compound, especially in the context of drug resistance . Additionally, the metabolic environment within the body, such as the activity of liver enzymes, can affect the metabolism and hence the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Sapitinib interacts with several enzymes and proteins, primarily within the EGFR family . It acts as a selective, potent, and competitive ATP inhibitor of EGFR and receptor tyrosine-protein kinase (erbB-2) . The interactions between this compound and these biomolecules are primarily inhibitory, disrupting the normal function of these proteins and enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting EGF-driven cellular proliferation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . In ABCB1 overexpressing cells, this compound significantly increased the efficacy of paclitaxel and doxorubicin without altering the expression or the subcellular location of the ABCB1 transporter .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive ATP inhibitor of EGFR and erbB-2, disrupting the normal function of these proteins . This leads to changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that the effects of this compound may change over time due to metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that this compound interacts with various enzymes and cofactors as part of its metabolic processes .
Subcellular Localization
It has been found that this compound does not alter the expression or the subcellular location of the ABCB1 transporter in ABCB1 overexpressing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sapitinib involves multiple steps, including the formation of a piperidine ring linked to an N-methyl acetamide functional group. The key steps include:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Attachment of N-Methyl Acetamide Group: This involves the reaction of the piperidine ring with N-methyl acetamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sapitinib undergoes several types of chemical reactions, including:
Oxidation: The piperidine ring undergoes hydroxylation, leading to the formation of reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium cyanide and methoxyamine, which trap reactive intermediates.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenated reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Sapitinib has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the reactivity and stability of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and proliferation.
Medicine: Explored as a potential treatment for various cancers, including breast cancer and metastatic cancer.
Industry: Utilized in the development of new therapeutic agents targeting the epidermal growth factor receptor family
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Lapatinib: Inhibits both epidermal growth factor receptor and receptor tyrosine-protein kinase erbB-2.
Erlotinib: Targets the epidermal growth factor receptor and is used in the treatment of non-small cell lung cancer
Uniqueness of Sapitinib
This compound is unique in its ability to inhibit multiple members of the epidermal growth factor receptor family, including erbB-2 and erbB-3, in addition to the epidermal growth factor receptor. This broader spectrum of inhibition provides enhanced antitumor activity compared to other narrower spectrum agents .
Properties
IUPAC Name |
2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSJLGUIXFDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233942 | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848942-61-0 | |
Record name | Sapitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848942-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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